

Application Notes and Protocols: 5-Bromo-2-butyl-2H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-butyl-2H-indazole**

Cat. No.: **B594282**

[Get Quote](#)

Disclaimer: Specific experimental protocols and biological data for **5-Bromo-2-butyl-2H-indazole** are not readily available in the public domain. The following application notes and protocols are representative examples based on established synthetic methodologies for 2H-indazoles and the known biological activities of the indazole scaffold. These are intended for illustrative purposes for researchers, scientists, and drug development professionals.

Overview and Physicochemical Properties

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities including anti-inflammatory, anti-tumor, and anti-bacterial effects.^{[1][2]} The 2H-indazole tautomer is a key structural motif in various therapeutic agents.^[3] **5-Bromo-2-butyl-2H-indazole** is a substituted indazole with potential for development as a biologically active agent. Its physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **5-Bromo-2-butyl-2H-indazole**

Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₃ BrN ₂	-
Molecular Weight	253.14 g/mol	Calculated
CAS Number	1280786-75-5	[4]
Appearance	Expected to be a solid or oil	-
Melting Point	Not available	-
Boiling Point	Not available	-
LogP	3.60	[4]
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	2	Calculated
Rotatable Bonds	3	Calculated

Synthesis Protocol: N-Alkylation of 5-Bromo-1H-indazole

A common method for the synthesis of 2-alkyl-2H-indazoles is the N-alkylation of the corresponding 1H-indazole. The following protocol is a representative procedure adapted from general methods for N-alkylation.

Objective: To synthesize **5-Bromo-2-butyl-2H-indazole** via N-alkylation of 5-bromo-1H-indazole.

Materials:

- 5-bromo-1H-indazole
- 1-Bromobutane
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)

- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of 5-bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Stir the suspension at room temperature for 15 minutes.
- Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **5-Bromo-2-butyl-2H-indazole**.
- Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Hypothetical Biological Application: Kinase Inhibition

Indazole scaffolds are present in several approved kinase inhibitor drugs, such as Axitinib and Pazopanib.^[5] Based on this precedent, **5-Bromo-2-butyl-2H-indazole** is hypothesized to act as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) involved in cancer cell signaling.

Table 2: Hypothetical Kinase Inhibition Profile of **5-Bromo-2-butyl-2H-indazole**

Kinase Target	IC ₅₀ (nM)	Assay Type
VEGFR2	85	In vitro
PDGFR β	150	In vitro
c-Kit	320	In vitro
EGFR	>1000	In vitro

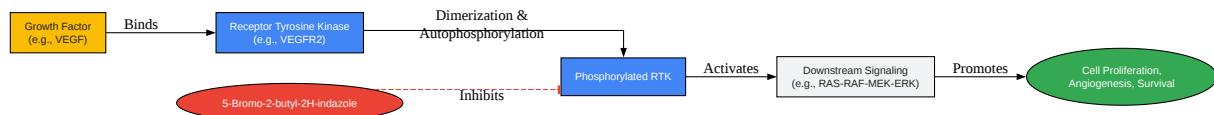
Experimental Protocol: In Vitro Kinase Inhibition Assay

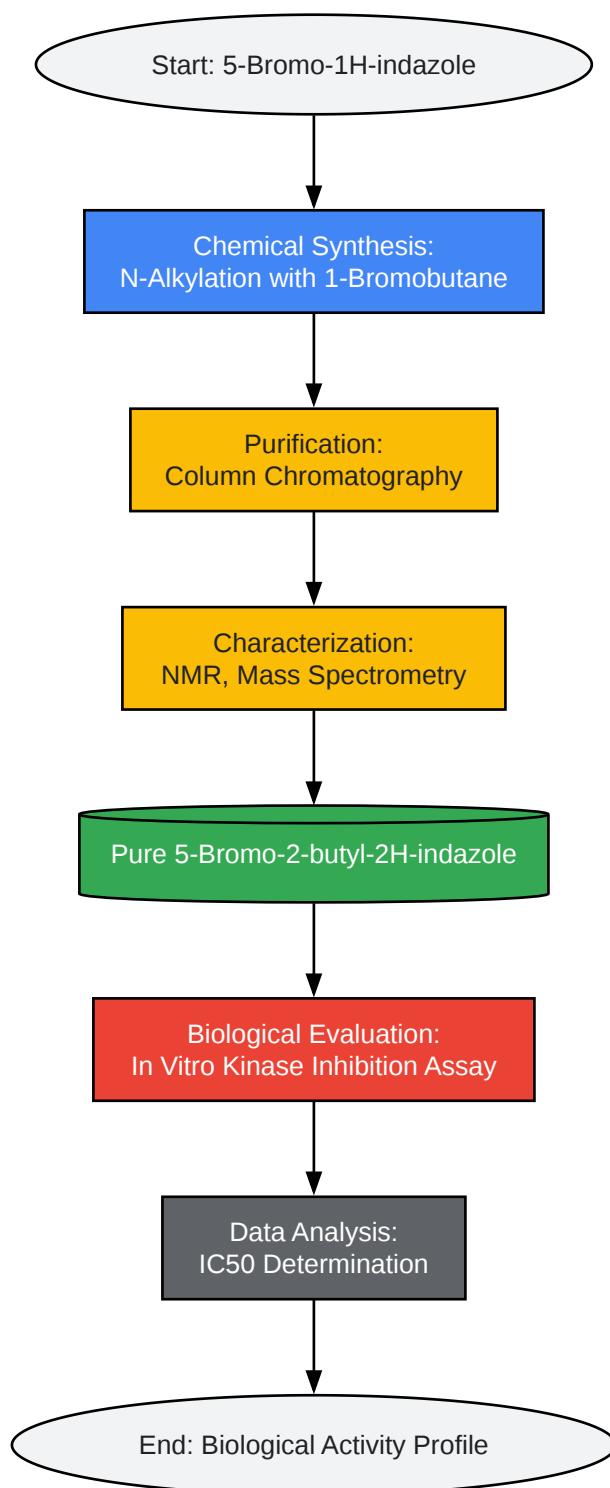
The following protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **5-Bromo-2-butyl-2H-indazole** against a target kinase (e.g., VEGFR2).

Materials:

- Recombinant human VEGFR2 kinase
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 substrate
- **5-Bromo-2-butyl-2H-indazole** (test compound)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)


- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 384-well white plates
- Plate reader capable of measuring luminescence


Procedure:

- Prepare a serial dilution of **5-Bromo-2-butyl-2H-indazole** in DMSO.
- In a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. 5-bromo-2-butyl-2h-indazole, CasNo.1280786-75-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. pnrjournal.com [pnrjournal.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 5-Bromo-2-butyl-2H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b594282#5-bromo-2-butyl-2h-indazole-experimental-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

